molecular formula C10H20Cl2N2O B2740004 1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride CAS No. 1807920-10-0

1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride

Cat. No. B2740004
CAS RN: 1807920-10-0
M. Wt: 255.18
InChI Key: SXFLXFZEMZCVJG-BUQWBUBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride is a chemical compound that has been synthesized for scientific research purposes. This compound is a cyclic amine that is structurally similar to other psychoactive compounds, such as ketamine and phencyclidine.

Scientific Research Applications

Facile Preparation and Transformation of Azepines

Research has been conducted on the facile preparation of hexahydropyrrolo and related compounds, demonstrating methodologies for transforming chlorolactames into cyclopropylketimines and subsequently into cyclopropylketones. These compounds were further transformed into air-sensitive dihydropyrroles and dihydrofurans. Oxidation of these derivatives led to novel pyrrolo[3,2-e][1,4]diazepinedione derivatives and furo[1H][3,2-e][1,4]diazepinediones, showcasing the chemical versatility of azepine-based structures in synthetic organic chemistry (Funke, Es-Sayed, & de Meijere A, 2000).

Synthesis and Properties of Diazepinones

Another study focused on the synthesis and properties of 5,6-dihydrodipyrrolo[1,2-d;2′,1′-g][1,4]diazepin-11-one, revealing insights into electrophilic substitution-decarbonylation processes. This research highlights the structural and electronic characteristics of diazepinone derivatives, contributing to the understanding of their chemical behavior and potential applications in medicinal chemistry (Kathryn A. Johnston & H. Mcnab, 2009).

Crystal Engineering of Supramolecular Assemblies

The study of crystal engineering of supramolecular assemblies involving benzenetetracarboxylic acid and aza donor molecules provides insights into the formation of host-guest systems and molecular tapes. These findings contribute to the development of novel materials and have implications for the design of functional molecular architectures (K. Arora & V. Pedireddi, 2003).

Azirino and Pyrrolo-fused Dibenzazepines

Research on the efficient approach to azirino and pyrrolo-fused dibenzazepines explores synthetic methodologies for creating complex heterocyclic compounds. This work not only expands the toolkit for synthesizing azepino-fused heterocycles but also sheds light on the conformational behavior of these molecules, which is crucial for understanding their biological activities (A. Khlebnikov et al., 2011).

properties

IUPAC Name

1-[(3aR,8aS)-2,3,3a,4,5,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepin-6-yl]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.2ClH/c1-8(13)12-4-2-9-6-11-7-10(9)3-5-12;;/h9-11H,2-7H2,1H3;2*1H/t9-,10+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFLXFZEMZCVJG-BUQWBUBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2CNCC2CC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@@H]2CNC[C@@H]2CC1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3Ar,8as)-decahydropyrrolo[3,4-d]azepin-6-yl]ethan-1-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.